N-Desmetilditiazem

Descripción general

Descripción

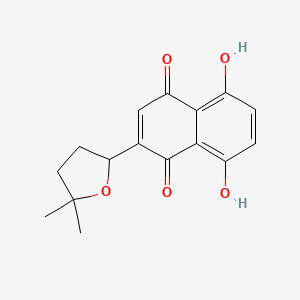

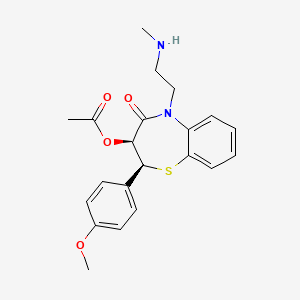

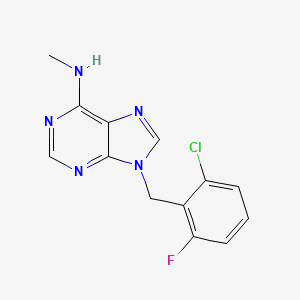

N-desmetil Diltiazem (clorhidrato) es un metabolito activo del inhibidor del canal de calcio diltiazem. Se forma a partir del diltiazem por las isoformas del citocromo P450 CYP3A4, CYP3A5 y CYP3A7 . Este compuesto es conocido por su capacidad de unirse a homogeneizados de corteza cerebral de rata aislados e inhibir las contracciones espontáneas en venas portales de rata aisladas .

Aplicaciones Científicas De Investigación

N-desmetil Diltiazem (clorhidrato) tiene varias aplicaciones de investigación científica, que incluyen:

Mecanismo De Acción

N-desmetil Diltiazem (clorhidrato) ejerce sus efectos inhibiendo la entrada de iones calcio en las células del músculo liso cardiaco y vascular durante la despolarización . Esta inhibición conduce a la relajación del músculo liso vascular, lo que resulta en una disminución de la resistencia vascular periférica y una reducción de la presión arterial . El compuesto también tiene efectos vasodilatadores sobre las arterias coronarias, lo que ayuda a aumentar el suministro de oxígeno al tejido miocárdico .

Análisis Bioquímico

Biochemical Properties

N-Demethyldiltiazem plays a significant role in biochemical reactions, particularly in the cardiovascular system. It interacts with various enzymes, proteins, and other biomolecules. The primary enzymes involved in its formation are cytochrome P450 isoforms CYP3A4, CYP3A5, and CYP3A7 . These enzymes catalyze the N-demethylation of diltiazem, leading to the production of N-Demethyldiltiazem. This metabolite binds to isolated rat cerebral cortex homogenates and inhibits spontaneous contractions in isolated rat portal veins . The interactions of N-Demethyldiltiazem with these enzymes and proteins are crucial for its pharmacological activity.

Cellular Effects

N-Demethyldiltiazem exerts various effects on different types of cells and cellular processes. It influences cell function by modulating calcium influx into cardiac and vascular smooth muscle cells. This modulation affects cell signaling pathways, gene expression, and cellular metabolism. N-Demethyldiltiazem has been shown to inhibit spontaneous contractions in isolated rat portal veins, indicating its impact on smooth muscle cell function . Additionally, it binds to receptors in the cerebral cortex, affecting neuronal activity and potentially influencing neurotransmission .

Molecular Mechanism

The molecular mechanism of action of N-Demethyldiltiazem involves its interaction with calcium channels. By inhibiting calcium influx into cardiac and vascular smooth muscle cells, N-Demethyldiltiazem reduces muscle contraction and promotes vasodilation . This inhibition is achieved through binding interactions with the calcium channels, leading to enzyme inhibition and changes in gene expression. The precise binding sites and molecular interactions are critical for understanding the pharmacodynamics of N-Demethyldiltiazem.

Dosage Effects in Animal Models

The effects of N-Demethyldiltiazem vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects such as vasodilation and reduced muscle contraction. At higher doses, N-Demethyldiltiazem may cause toxic or adverse effects, including excessive vasodilation and potential cardiovascular complications . Understanding the dosage thresholds and the balance between therapeutic and toxic effects is crucial for its safe and effective use.

Metabolic Pathways

N-Demethyldiltiazem is involved in several metabolic pathways, primarily through its formation from diltiazem by cytochrome P450 enzymes. The major metabolic pathways include N-demethylation, O-demethylation, and deacetylation . These pathways influence the pharmacokinetics and pharmacodynamics of N-Demethyldiltiazem, affecting its bioavailability and therapeutic efficacy. The interactions with enzymes such as CYP3A4, CYP3A5, and CYP3A7 are critical for its metabolism .

Transport and Distribution

The transport and distribution of N-Demethyldiltiazem within cells and tissues are essential for its pharmacological activity. This compound is transported across cellular membranes and distributed to various tissues, including the cardiovascular and nervous systems . Transporters and binding proteins play a role in its localization and accumulation, influencing its therapeutic effects. The distribution patterns of N-Demethyldiltiazem are crucial for understanding its site-specific actions and potential side effects.

Subcellular Localization

N-Demethyldiltiazem exhibits specific subcellular localization, which affects its activity and function. It is primarily localized in the cytoplasm and interacts with calcium channels on the cell membrane . The targeting signals and post-translational modifications that direct N-Demethyldiltiazem to specific compartments are essential for its pharmacological actions. Understanding its subcellular localization provides insights into its mechanism of action and potential therapeutic applications.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

N-desmetil Diltiazem (clorhidrato) se sintetiza a partir de diltiazem mediante un proceso de N-desmetilación. Esta reacción es típicamente catalizada por enzimas del citocromo P450, específicamente CYP3A4, CYP3A5 y CYP3A7 . Las condiciones de reacción incluyen el uso de estas enzimas en un sistema tampón adecuado para facilitar el proceso de desmetilación.

Métodos de producción industrial

La producción industrial de N-desmetil Diltiazem (clorhidrato) involucra el uso de biorreactores a gran escala donde el diltiazem se expone a las enzimas del citocromo P450 en condiciones controladas. La reacción se monitorea y optimiza para asegurar el máximo rendimiento y pureza del producto.

Análisis De Reacciones Químicas

Tipos de reacciones

N-desmetil Diltiazem (clorhidrato) sufre varios tipos de reacciones químicas, que incluyen:

Oxidación: Esta reacción involucra la adición de oxígeno al compuesto, a menudo facilitada por agentes oxidantes.

Reducción: Esta reacción involucra la eliminación de oxígeno o la adición de hidrógeno al compuesto.

Sustitución: Esta reacción involucra el reemplazo de un grupo funcional en el compuesto por otro.

Reactivos y condiciones comunes

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen borohidruro de sodio y hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos como los iones hidróxido.

Productos principales formados

Los productos principales formados a partir de estas reacciones dependen de las condiciones específicas y los reactivos utilizados. Por ejemplo, la oxidación de N-desmetil Diltiazem (clorhidrato) puede conducir a la formación de varios metabolitos oxidados, mientras que la reducción puede resultar en la formación de derivados reducidos.

Comparación Con Compuestos Similares

Compuestos similares

Diltiazem: El compuesto original del que se deriva N-desmetil Diltiazem (clorhidrato).

Desacetil Diltiazem: Otro metabolito del diltiazem formado mediante desacetilación.

Singularidad

N-desmetil Diltiazem (clorhidrato) es único en su capacidad de inhibir las contracciones espontáneas en venas portales de rata aisladas y su afinidad de unión específica a homogeneizados de corteza cerebral de rata . Esto lo distingue de otros metabolitos del diltiazem, como el desacetil diltiazem, que pueden tener diferentes propiedades farmacológicas .

Propiedades

IUPAC Name |

[(2S,3S)-2-(4-methoxyphenyl)-5-[2-(methylamino)ethyl]-4-oxo-2,3-dihydro-1,5-benzothiazepin-3-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N2O4S/c1-14(24)27-19-20(15-8-10-16(26-3)11-9-15)28-18-7-5-4-6-17(18)23(21(19)25)13-12-22-2/h4-11,19-20,22H,12-13H2,1-3H3/t19-,20+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOMLDISQSWWYOT-UXHICEINSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1C(SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@@H]1[C@@H](SC2=CC=CC=C2N(C1=O)CCNC)C3=CC=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40234221, DTXSID60873797 | |

| Record name | N-Monodemethyldiltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Desmethyldiltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85100-17-0, 86408-45-9 | |

| Record name | N-Monodemethyldiltiazem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085100170 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Demethyldiltiazem | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086408459 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Monodemethyldiltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40234221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Desmethyldiltiazem | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60873797 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-DEMETHYLDILTIAZEM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IF0841K5LK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,6,7,8-Tetrahydro-6-[propyl[2-(3-thienyl)ethyl]amino]-1-naphthalenol](/img/structure/B1200712.png)

![(1R,7R,9R,10R,14R)-12,12-Dimethyl-11,13,15-trioxa-2,4-diazatetracyclo[7.5.1.02,7.010,14]pentadecane-3,5-dione](/img/structure/B1200727.png)